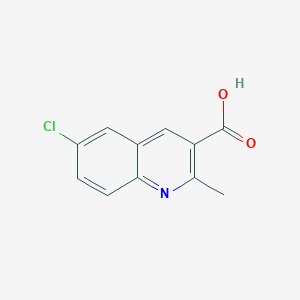

6-Chloro-2-methylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNOWQXNZZNEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394842 | |

| Record name | 6-chloro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-40-1 | |

| Record name | 6-Chloro-2-methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92513-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-2-methylquinoline-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-methylquinoline-3-carboxylic acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Compounds incorporating the quinoline ring system have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and anti-hypertensive agents.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes, spectroscopic signature, and analytical methodologies, positioning it as a valuable building block for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with chlorine, methyl, and carboxylic acid groups. These substitutions critically influence its electronic properties, solubility, and reactivity, making it a versatile intermediate for further chemical modification.

The structure combines the aromatic, heterocyclic quinoline system with a key functional handle—the carboxylic acid—which allows for straightforward derivatization into esters, amides, and other functionalities. The electron-withdrawing chlorine atom at the 6-position and the electron-donating methyl group at the 2-position modulate the reactivity of the quinoline ring.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₈ClNO₂ | [4] |

| Molecular Weight | 221.64 g/mol | |

| Monoisotopic Mass | 221.02435 Da | [4] |

| SMILES | CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O | [4] |

| InChIKey | BXNOWQXNZZNEJV-UHFFFAOYSA-N | [4] |

| CAS Number | 100153-62-8 (Example, may vary) |

Physicochemical Characteristics

Experimental data for this specific molecule is not extensively published. However, its properties can be reliably predicted based on its constituent functional groups and data from analogous quinoline carboxylic acids.

| Property | Predicted/Analogous Value | Rationale and Insights |

| Appearance | White to light yellow crystalline powder | Typical appearance for quinoline carboxylic acids.[5] |

| Melting Point | >250 °C (Decomposition likely) | High melting points are characteristic of quinoline carboxylic acids due to strong intermolecular hydrogen bonding and crystalline packing. For example, Quinoline-4-carboxylic acid melts at 254-255 °C.[5] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | The carboxylic acid group imparts some polarity, but the large, hydrophobic quinoline core dominates. Solubility in aqueous solutions is expected to be highly pH-dependent, increasing significantly in basic conditions due to deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[6] |

| pKa | ~4-5 | The acidity is primarily determined by the carboxylic acid group. The electron-withdrawing nature of the quinoline ring and the chloro substituent would likely make it slightly more acidic than benzoic acid. |

| LogP (Predicted) | 2.7 | The predicted XlogP value indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[4] |

Synthesis and Reactivity

A common and effective strategy for synthesizing quinoline-3-carboxylic acids involves the oxidation of the corresponding 3-formylquinoline (aldehyde) precursor.[7] However, a more fundamental and versatile approach for constructing the core ring system is the Doebner-von Miller reaction, which condenses an aniline with α,β-unsaturated carbonyl compounds. A plausible pathway to the target molecule involves a related cyclization, the Doebner synthesis, using a substituted aniline, pyruvic acid, and an aldehyde.

Proposed Synthetic Workflow

A logical synthetic route starts with 4-chloroaniline, which undergoes a cyclocondensation reaction with pyruvic acid and acetaldehyde. This reaction constructs the substituted quinoline ring in a single, efficient step.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid (CAS: 92513-40-1): A Promising Scaffold for Protein Kinase CK2 Inhibition

This guide provides a comprehensive technical overview of 6-Chloro-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, and its emerging role as a scaffold for the development of potent inhibitors of Protein Kinase CK2, a crucial target in oncology and other therapeutic areas.

Introduction: The Quinoline Core in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. The compound of focus, this compound, combines the quinoline core with key substituents that hint at its potential for targeted therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

| Property | Value | Source |

| CAS Number | 92513-40-1 | N/A |

| Molecular Formula | C₁₁H₈ClNO₂ | |

| Molecular Weight | 221.64 g/mol | |

| Appearance | Solid | |

| InChI Key | BXNOWQXNZZNEJV-UHFFFAOYSA-N | |

| SMILES | Clc1cc2c(nc(c(c2)C(=O)O)C)cc1 |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for quinoline ring formation and subsequent functional group manipulation. A logical and efficient synthetic strategy involves the Vilsmeier-Haack reaction followed by an oxidation step.

Synthetic Workflow Overview

The following diagram illustrates the proposed synthetic pathway from readily available starting materials.

Detailed Experimental Protocol

Step 1a: Synthesis of 4-Chloroacetanilide

-

In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-chloroacetanilide.

Step 1b: Synthesis of 6-Chloro-3-formyl-2-methylquinoline via Vilsmeier-Haack Reaction

Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to form quinolines.[1][2][3] The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF) and cool to 0-5°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C.

-

After the addition, stir the mixture for an additional 30 minutes to form the Vilsmeier reagent.

-

Add 4-chloroacetanilide portion-wise to the Vilsmeier reagent, ensuring the temperature remains below 20°C.

-

After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry to yield crude 6-chloro-3-formyl-2-methylquinoline.

Step 2: Oxidation to this compound

Causality: The aldehyde functional group at the 3-position is selectively oxidized to a carboxylic acid. Several mild and efficient oxidizing agents can be employed for this transformation to avoid over-oxidation or degradation of the quinoline ring.[4]

-

Dissolve the crude 6-chloro-3-formyl-2-methylquinoline in a suitable solvent such as acetonitrile or a mixture of acetone and water.

-

Add an oxidizing agent, for example, Oxone® (potassium peroxymonosulfate), portion-wise to the solution.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a reducing agent, such as sodium sulfite, until a negative peroxide test is obtained.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Purification

Causality: Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the desired product and impurities in a given solvent system at different temperatures.

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Mechanism of Action: Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of Protein Kinase CK2 (formerly Casein Kinase II).[5][6][7] CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in cell growth, proliferation, and suppression of apoptosis.[8][9]

Binding Mode and Structure-Activity Relationship (SAR)

Molecular docking studies of similar quinoline carboxylic acid derivatives with the ATP-binding site of CK2 have revealed key interactions responsible for their inhibitory activity.[10][11]

-

Hydrogen Bonding: The carboxylic acid moiety at the 3-position is crucial for forming hydrogen bonds with key amino acid residues in the active site, such as Lys68 and Asp175.[10]

-

Hydrophobic Interactions: The quinoline ring system engages in hydrophobic interactions with residues including Val66, Ile95, Phe113, and Met163.[10][11] The 6-chloro substituent likely contributes to these hydrophobic interactions, potentially enhancing binding affinity. The 2-methyl group is positioned in the ribose-binding pocket of the ATP-binding site.

These interactions anchor the inhibitor within the active site, preventing the binding of ATP and subsequent phosphorylation of CK2 substrates.

Downstream Signaling Pathways Affected by CK2 Inhibition

Inhibition of CK2 can have profound effects on multiple cancer-related signaling pathways, making it an attractive therapeutic strategy.

CK2 has been shown to be a potent suppressor of apoptosis.[8][9] By inhibiting CK2, compounds like this compound can sensitize cancer cells to programmed cell death. Furthermore, CK2 is known to activate pro-survival signaling cascades such as the PI3K/AKT and JAK/STAT pathways.[8][12][13] Inhibition of CK2 can therefore lead to the downregulation of these pathways, resulting in decreased cell proliferation and survival.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potency of this compound against Protein Kinase CK2, a standard in vitro kinase assay can be performed.

Principle

The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by CK2. The amount of incorporated radiolabel is quantified to determine the kinase activity. The inhibitory effect of the compound is assessed by measuring the reduction in kinase activity at various concentrations.

Materials

-

Recombinant human Protein Kinase CK2

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Step-by-Step Methodology

-

Prepare a serial dilution of this compound in DMSO.

-

Set up the kinase reaction in a microcentrifuge tube or 96-well plate by combining the kinase assay buffer, the peptide substrate, and the diluted inhibitor or DMSO (for the control).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for an optimized duration (e.g., 10-30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity by placing the washed paper strips in scintillation vials with a scintillation cocktail and measuring the counts per minute (CPM) using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound represents a valuable chemical entity for the development of novel therapeutics, particularly in the realm of oncology. Its straightforward synthesis and its potential as a potent and selective inhibitor of Protein Kinase CK2 make it an attractive starting point for further medicinal chemistry optimization. Future research should focus on structure-activity relationship studies to enhance its potency and selectivity, as well as on comprehensive in vitro and in vivo evaluations to validate its therapeutic potential. The insights provided in this guide aim to facilitate and inspire such endeavors in the scientific community.

References

- 1. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emergence of Protein Kinase CK2 as a Key Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

Synthesis pathways for 6-Chloro-2-methylquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinoline-3-carboxylic Acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Within this important class of heterocycles, this compound serves as a crucial building block and a key intermediate in the synthesis of more complex molecules, including novel protein kinase CK2 inhibitors and other potential drug candidates.[3][4]

This guide provides a detailed, scientifically-grounded overview of the primary synthesis pathways for this compound. Designed for researchers, chemists, and drug development professionals, it moves beyond simple procedural lists to explain the causality behind experimental choices, grounding each protocol in established chemical principles. We will explore and compare three strategic approaches: the direct and convergent Friedländer Annulation, the classic Gould-Jacobs reaction for creating key quinolone intermediates, and a functional group interconversion strategy via oxidation of a formyl precursor.

Primary Synthesis Pathway: The Friedländer Annulation

The Friedländer Annulation stands out as a highly efficient and convergent method for the synthesis of substituted quinolines. Its core principle involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group (e.g., a β-ketoester), followed by cyclization and dehydration.[5] This approach is particularly advantageous as it constructs the quinoline core in a single, often high-yielding, step from readily accessible starting materials.

For the synthesis of this compound and its esters, the logical starting materials are 2-amino-5-chloroacetophenone and an acetoacetate ester, such as ethyl acetoacetate.

Reaction Mechanism and Rationale

The reaction proceeds through an initial aldol-type addition of the enolate of the β-ketoester to the carbonyl group of the 2-aminoaryl ketone. This is followed by the formation of a Schiff base (iminization) between the aniline nitrogen and the ketone of the β-ketoester. An intramolecular cyclization via condensation then occurs, which, after dehydration, yields the final aromatic quinoline ring system. The use of microwave irradiation has been shown to significantly accelerate this reaction.[6][7]

Visualizing the Friedländer Annulation Workflow

Caption: Workflow for the Friedländer synthesis of the target acid.

Experimental Protocol: Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This protocol is adapted from methodologies reported for similar structures.[6][7]

-

Reaction Setup: To a microwave reaction vial, add 2-amino-5-chloroacetophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of concentrated hydrochloric acid (0.1 eq).

-

Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at a set temperature (e.g., 120-140°C) for a duration of 10-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and neutralize with a saturated sodium bicarbonate solution. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the pure ester product.

-

Saponification: The purified ethyl ester is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide. Upon completion, the solution is cooled and acidified with HCl to precipitate the final product, this compound, which can be collected by filtration and washed with water.

Alternative Pathway 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic, powerful method for synthesizing 4-hydroxyquinolines (quinolin-4-ones).[8][9] While it does not directly yield the target molecule, it produces a key quinolone intermediate that can be a starting point for a variety of derivatives. The process involves two main stages: the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[10]

Principle and Application

Using 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM), this reaction produces ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The initial substitution reaction is typically fast, forming an enamine intermediate. The subsequent intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the 6-electron ring-closing reaction.[8][9]

Visualizing the Gould-Jacobs Reaction

Caption: The Gould-Jacobs pathway to a key quinolone intermediate.

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is based on established Gould-Jacobs procedures.[9][10]

-

Condensation: Combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat the mixture at 120-140°C for 1-2 hours. Ethanol is evolved as a byproduct. The reaction can be monitored by TLC until the aniline is consumed. The resulting enamine intermediate can often be used directly in the next step without purification.

-

Cyclization: Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a reflux condenser. Heat the solution to a high temperature (typically 240-260°C) for 30-60 minutes.

-

Isolation and Purification: Cool the reaction mixture. The product often precipitates upon cooling and can be collected by vacuum filtration. Wash the solid with a suitable solvent like hexane or ethanol to remove the high-boiling solvent and any impurities.

This intermediate, while not the final target, is a valuable precursor for synthesizing a library of quinoline derivatives through modification of the 4-hydroxy group.

Alternative Pathway 2: Oxidation of a Formyl Precursor

A common strategy in organic synthesis is late-stage functional group interconversion. If the corresponding aldehyde, 6-chloro-2-methylquinoline-3-carbaldehyde, is available, it can be readily oxidized to the target carboxylic acid. This method is highly effective and typically proceeds in high yield.

Principle and Rationale

The oxidation of an aldehyde to a carboxylic acid is a fundamental and reliable transformation. Several oxidizing agents can accomplish this, but for heterocyclic systems, milder conditions are often preferred to avoid side reactions. A well-documented method for oxidizing 2-chloroquinoline-3-carbaldehydes involves using silver nitrate in an alkaline medium.[3]

Experimental Protocol: Oxidation of 6-chloro-2-methylquinoline-3-carbaldehyde

This protocol is adapted from the oxidation of related quinoline aldehydes.[3]

-

Reaction Setup: Dissolve 6-chloro-2-methylquinoline-3-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

-

Oxidation: Add an aqueous solution of silver nitrate (AgNO₃, ~2.0 eq) followed by the dropwise addition of aqueous sodium hydroxide. Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the starting aldehyde via TLC. A black precipitate of silver oxide or metallic silver will form.

-

Work-up: Upon completion, filter the reaction mixture to remove the silver salts.

-

Isolation: Acidify the filtrate with a mineral acid (e.g., dilute HCl) to a pH of ~2-3. The desired carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum to yield the pure this compound.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Friedländer Annulation | 2-Amino-5-chloroacetophenone, Ethyl acetoacetate | One-pot condensation & cyclization, followed by hydrolysis | Highly convergent, direct, often high-yielding, good atom economy.[5] | Requires specific 2-aminoaryl ketone which may not be readily available. |

| Gould-Jacobs Reaction | 4-Chloroaniline, Diethyl ethoxymethylenemalonate | Condensation, then high-temperature thermal cyclization | Uses simple starting materials, robust and reliable for 4-hydroxyquinolines.[8][10] | Indirect route requiring further steps, harsh high-temperature conditions.[9] |

| Oxidation of Aldehyde | 6-Chloro-2-methylquinoline-3-carbaldehyde | Oxidation with AgNO₃/NaOH | High-yielding final step, mild conditions, straightforward purification.[3] | Dependent on the availability of the specific aldehyde precursor. |

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages. For a direct and efficient synthesis, the Friedländer Annulation is the preferred method, offering a convergent route from readily prepared precursors. The Gould-Jacobs reaction remains a cornerstone of quinoline chemistry, providing a reliable, albeit less direct, path to valuable 4-hydroxyquinoline intermediates. Finally, the oxidation of a formyl precursor represents an excellent late-stage functionalization strategy when the corresponding aldehyde is accessible. The optimal choice of pathway will ultimately depend on the availability of starting materials, desired scale, and the overall strategic goals of the research program.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. ablelab.eu [ablelab.eu]

- 10. benchchem.com [benchchem.com]

Molecular structure and weight of 6-Chloro-2-methylquinoline-3-carboxylic acid

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and detailed synthetic pathways. The narrative emphasizes the compound's role as a versatile scaffold in drug discovery, drawing on the broader biological activities of the quinoline nucleus. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this valuable chemical entity.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological and pharmaceutical activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antifungal properties.[1][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[4] this compound is a prime example of a functionalized quinoline derivative that serves as both a biologically active molecule and a critical intermediate for more complex drug candidates.

Molecular Profile of this compound

A thorough understanding of the molecular structure and physicochemical properties is fundamental to leveraging any compound in a research and development setting.

Molecular Structure

The formal IUPAC name for this compound is this compound. Its structure consists of a quinoline core with three key substituents that dictate its chemical reactivity and biological function:

-

A chloro group at the C6 position.

-

A methyl group at the C2 position.

-

A carboxylic acid group at the C3 position.

The presence of the electron-withdrawing chloro group and the carboxylic acid, combined with the methyl group, creates a unique electronic and steric profile that is central to its utility.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [5] |

| Molecular Weight | 221.64 g/mol | [5] |

| CAS Number | 92513-40-1 | [5] |

| Appearance | Solid | |

| InChI Key | BXNOWQXNZZNEJV-UHFFFAOYSA-N | |

| SMILES | Clc1cc2c(nc(c(c2)C(=O)O)C)cc1 |

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic organic reactions. The selection of a synthetic route is often guided by the availability of starting materials, desired yield, and scalability.

Synthetic Strategy: The Doebner-von Miller Reaction

A common and effective method for synthesizing quinoline-3-carboxylic acids is the Doebner-von Miller reaction, which involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursors), and pyruvic acid. For the target molecule, a logical approach involves the reaction of 4-chloroaniline with an appropriate β-ketoester and an aldehyde, followed by cyclization and oxidation.

The causality behind this choice lies in its efficiency for creating the substituted quinoline core in a convergent manner. The reaction proceeds through the formation of a Schiff base, followed by a Michael addition and subsequent cyclization and aromatization, providing a robust pathway to the desired scaffold.

Experimental Protocol: Synthesis via Modified Friedländer Annulation

This protocol outlines a plausible laboratory-scale synthesis adapted from established methods for similar quinoline derivatives. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provides a direct route.

Materials:

-

2-Amino-5-chlorobenzaldehyde

-

Ethyl acetoacetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Condensation: In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

-

Base Catalysis: Add a catalytic amount of potassium hydroxide to the mixture. The base facilitates the initial aldol-type condensation between the carbonyl of the aldehyde and the α-methylene of the ethyl acetoacetate.

-

Cyclization & Dehydration: Reflux the mixture for 4-6 hours. During this time, the intermediate undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring system, yielding ethyl 6-chloro-2-methylquinoline-3-carboxylate.

-

Saponification: After cooling the reaction mixture to room temperature, add an aqueous solution of potassium hydroxide (2-3 equivalents) and reflux for another 2-3 hours to hydrolyze the ester to the corresponding carboxylic acid.

-

Acidification & Isolation: Cool the mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid until a precipitate forms (typically pH 3-4).

-

Purification: Filter the crude solid product, wash with cold water to remove inorganic salts, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Validation

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.

-

¹H NMR: Expected signals would include aromatic protons on the quinoline core, a singlet for the C2-methyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would show characteristic peaks for the quaternary carbons of the quinoline ring, the methyl carbon, the carboxyl carbon, and the carbons bearing protons.

-

FT-IR: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (221.64), with a characteristic M+2 peak at approximately a 1:3 ratio due to the ³⁷Cl isotope.

Core Applications in Drug Development

The true value of this compound for scientists lies in its potential as a building block for novel therapeutics.

A Versatile Pharmacophore and Intermediate

Quinoline-3-carboxylic acid derivatives are recognized as important pharmacophores. For instance, various derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer development.[6] The core structure of this compound provides an ideal starting point for generating a library of compounds for screening. The carboxylic acid group serves as a versatile chemical handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups to explore structure-activity relationships (SAR).

Caption: Role as a central scaffold for developing diverse drug candidates.

Handling and Safety

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a gateway to therapeutic innovation. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an invaluable tool for medicinal chemists. By serving as a foundational scaffold, it enables the exploration of new chemical space and the development of next-generation drug candidates targeting a wide array of diseases, from cancer to infectious agents. This guide provides the technical foundation necessary for researchers to confidently incorporate this potent building block into their drug discovery programs.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jptcp.com [jptcp.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. tandfonline.com [tandfonline.com]

Spectroscopic data (NMR, IR, Mass Spec) of 6-Chloro-2-methylquinoline-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-methylquinoline-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and structural elucidation of this important heterocyclic compound.

Quinoline derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural properties through spectroscopic analysis is fundamental to advancing research and development.[1][2] This guide explains the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of this compound, with standardized atom numbering for spectral assignment, is presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the methyl protons, the aromatic protons on the quinoline ring, and the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (at C2) | ~2.8 | Singlet (s) | - |

| H4 | ~8.9 | Singlet (s) | - |

| H5 | ~8.2 | Doublet (d) | ~9.0 |

| H7 | ~7.8 | Doublet of doublets (dd) | ~9.0, ~2.2 |

| H8 | ~8.0 | Doublet (d) | ~2.2 |

| -COOH | ~13.0-14.0 | Broad Singlet (br s) | - |

Interpretation:

-

Methyl Protons (-CH₃): A singlet around 2.8 ppm is expected for the methyl group at the C2 position. Its proximity to the electronegative nitrogen atom causes a downfield shift compared to a typical aromatic methyl group.

-

Aromatic Protons (H4, H5, H7, H8): The protons on the quinoline ring will appear in the aromatic region (7.8-8.9 ppm). H4 is anticipated to be the most downfield aromatic proton due to the anisotropic effects of the adjacent carboxylic acid and the ring nitrogen. H5 is expected to be a doublet due to coupling with H7, while H7 will likely appear as a doublet of doublets from coupling to H5 and H8. H8 is expected to be a doublet due to meta-coupling with H7.

-

Carboxylic Acid Proton (-COOH): The acidic proton will appear as a very broad singlet at a significantly downfield position (13.0-14.0 ppm), which is characteristic of carboxylic acids.[3][4] This signal's position can be sensitive to solvent and concentration.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~24 |

| C2 | ~158 |

| C3 | ~125 |

| C4 | ~140 |

| C4a | ~128 |

| C5 | ~126 |

| C6 | ~135 |

| C7 | ~133 |

| C8 | ~130 |

| C8a | ~148 |

| -COOH | ~168 |

Interpretation:

-

Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is expected to resonate at the most downfield position, typically in the 165-185 ppm range.[3][4]

-

Aromatic Carbons: The carbons of the quinoline ring will appear between 125 and 158 ppm. The carbons directly attached to heteroatoms (C2, C8a, C6) will be shifted downfield.

-

Methyl Carbon (-CH₃): The methyl carbon will give a signal in the aliphatic region, expected around 24 ppm.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable -COOH proton.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and acquire data for a longer duration to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. For this compound, the spectrum will be dominated by absorptions from the carboxylic acid and the quinoline ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

|---|---|---|

| 2500-3300 | O-H (Carboxylic Acid) | Stretching, very broad due to hydrogen bonding[3][4][5] |

| ~1710 | C=O (Carboxylic Acid) | Stretching, strong and sharp[2][3][5] |

| 1600-1450 | C=C and C=N | Aromatic ring stretching |

| ~1250 | C-O | Stretching |

| 800-850 | C-H (Aromatic) | Out-of-plane bending |

| 700-800 | C-Cl | Stretching |

Interpretation: The most diagnostic feature will be the very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[3][5] This is complemented by a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹.[2][3] The presence of conjugation with the quinoline ring may slightly lower this frequency.[3] Multiple sharp peaks between 1450 and 1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the aromatic quinoline core.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering further structural confirmation.

Table 4: Predicted Key Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment | Description |

|---|---|---|

| 221/223 | [M]⁺˙ | Molecular ion peak (with isotopic pattern for Cl) |

| 176/178 | [M - COOH]⁺ | Loss of the carboxyl radical[1][6] |

| 177/179 | [M - CO₂]⁺˙ | Loss of carbon dioxide[1] |

| 140 | [M - COOH - Cl]⁺ | Subsequent loss of chlorine |

Interpretation: The molecular formula of this compound is C₁₁H₈ClNO₂. The molecular weight is approximately 221.64 g/mol .[7] The mass spectrum should show a molecular ion peak [M]⁺˙ at m/z 221. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z 223 with about one-third the intensity of the M+ peak is expected.

The primary fragmentation pathway for quinoline carboxylic acids under electron ionization (EI) often involves the loss of the carboxylic acid group.[1][6] This can occur through the loss of a carboxyl radical (•COOH, 45 Da) to give a fragment at m/z 176, or the loss of a neutral carbon dioxide molecule (CO₂, 44 Da) to yield a fragment at m/z 177.[1] Further fragmentation can occur through the loss of the chlorine atom or cleavage of the quinoline ring system.

Plausible Fragmentation Pathway

Figure 2: A plausible EI mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a common choice. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) would be preferable.[1]

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.

Integrated Spectroscopic Analysis Workflow

The synergy of these techniques provides a robust and self-validating system for structural elucidation. The general workflow from sample to confirmed structure is a critical process in chemical research.

Figure 3: General workflow for spectroscopic characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. echemi.com [echemi.com]

- 6. chempap.org [chempap.org]

- 7. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

Crystal structure of 6-Chloro-2-methylquinoline-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Crystal Structure of 6-Chloro-2-methylquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-tuberculosis properties.[2][3][4][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Among this versatile class, this compound and its derivatives are of significant interest due to the specific electronic and steric properties conferred by their substituents.

The chlorine atom at the 6-position can enhance lipophilicity and modulate the electronic distribution of the ring system, while the methyl group at the 2-position and the carboxylic acid at the 3-position provide key points for molecular interactions and further chemical modification.[6] Understanding the precise crystal structure of these molecules is therefore not merely an academic exercise; it is a critical step in rational drug design, enabling the elucidation of structure-activity relationships (SAR) and the optimization of lead compounds.[7]

This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and biological implications of this compound derivatives, grounded in field-proven methodologies and authoritative data.

Part 1: Synthesis and Spectroscopic Characterization

The journey to understanding a crystal structure begins with the synthesis of high-purity single crystals. The Vilsmeier-Haack reaction followed by an oxidation step is a robust and widely adopted method for preparing the 2-chloroquinoline-3-carboxylic acid core.[8] This approach offers high yields and a clear pathway to the desired intermediate.

Causality in Synthetic Strategy

The choice of the Vilsmeier-Haack reaction is deliberate. It allows for the simultaneous chlorination and formylation of activated acetanilides in a one-pot procedure, creating the crucial 2-chloro-3-formylquinoline intermediate.[7][8] Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) form the electrophilic Vilsmeier reagent, which attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization.[7] Subsequent oxidation of the aldehyde at the 3-position to a carboxylic acid is a straightforward and efficient transformation, typically achieved using mild oxidizing agents like silver nitrate in an alkaline medium.[8] This preserves the integrity of the sensitive chloro-substituted quinoline ring.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acids

This protocol is a generalized methodology based on established literature procedures.[8]

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at the same temperature.

-

Reaction with Acetanilide: Add the appropriately substituted acetanilide (e.g., 4-chloroacetanilide) portion-wise to the Vilsmeier reagent.

-

Cyclization: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. The solid 2-chloroquinoline-3-carbaldehyde derivative precipitates out. Filter the solid, wash thoroughly with water, and dry.

-

Oxidation to Carboxylic Acid: Suspend the crude 2-chloroquinoline-3-carbaldehyde in an aqueous ethanol solution. Add a solution of silver nitrate (AgNO₃) followed by an aqueous solution of sodium hydroxide (NaOH). Stir the mixture at room temperature for 12-24 hours.

-

Purification: After the reaction is complete, filter the mixture to remove silver oxide. Acidify the filtrate with a dilute mineral acid (e.g., HCl) to a pH of approximately 1-2.[8] The desired this compound derivative will precipitate.

-

Crystallization: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol, acetic acid, or DMF-water) to obtain single crystals suitable for X-ray diffraction analysis.

Workflow for Synthesis

Caption: Synthesis workflow for 2-chloroquinoline-3-carboxylic acids.

Spectroscopic Validation

Prior to crystallographic analysis, the synthesized compounds must be rigorously characterized to confirm their structure and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of all atoms in the molecule.[9]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10]

Part 2: Crystallographic Analysis and Structural Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's chemical behavior and biological function.[11][12]

Comparative Crystallographic Data

| Parameter | Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[4][5] | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[13] | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[14] |

| Formula | C₁₈H₁₄ClNO₂ | C₁₉H₁₆ClNO₂ | C₁₃H₁₂ClNO₂ |

| Mᵣ | 311.75 | 325.78 | 249.69 |

| Crystal System | Monoclinic | Triclinic | Triclinic |

| Space Group | P2₁/n | P-1 | P-1 |

| a (Å) | 10.828 (5) | 8.3622 (3) | 6.0391 (5) |

| b (Å) | 7.535 (4) | 10.1971 (3) | 7.2986 (6) |

| c (Å) | 18.829 (5) | 10.7052 (3) | 13.4323 (12) |

| α (°) | 90 | 110.440 (2) | 98.238 (6) |

| β (°) | 94.369 (5) | 101.588 (2) | 90.123 (5) |

| γ (°) | 90 | 94.860 (2) | 96.429 (6) |

| V (ų) | 1531.8 (12) | 825.91 (4) | 582.16 (9) |

| Z | 4 | 2 | 2 |

Key Structural Features

-

Planarity of the Quinoline Ring: Across all analyzed derivatives, the quinoline ring system is observed to be nearly planar.[4][13][14] For instance, in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the root-mean-square (r.m.s.) deviation from planarity is a mere 0.032 Å.[4][5] This rigidity is a hallmark of the scaffold and is crucial for its interaction with planar biological structures like DNA or enzyme active sites.

-

Orientation of Substituents: The substituents at the 3-position (carboxylic acid or its ester) and any group at the 4-position are typically twisted out of the plane of the quinoline ring. In the 4-phenyl substituted derivative, the phenyl ring is twisted by approximately 57-60°.[4][13] This dihedral angle is a critical determinant of the molecule's overall shape and can significantly impact its binding affinity to a target receptor.

-

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In the absence of strong hydrogen bond donors (like the carboxylic acid proton), the packing is often dominated by weak C—H···π interactions and aromatic π–π stacking.[4][14] The shortest centroid-to-centroid distance for π–π stacking is typically around 3.6-3.8 Å.[14][15] For the carboxylic acid derivatives, strong O—H···O or O—H···N hydrogen bonds would be expected to form dimers or extended chains, significantly influencing the crystal lattice and the compound's physical properties, such as solubility and melting point.[16]

Visualization of the Core Molecular Structure

References

- 1. jptcp.com [jptcp.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Initial Biological Screening of Quinoline-3-Carboxylic Acid Compounds: A Strategic Approach to Hit Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Specifically, the quinoline-3-carboxylic acid moiety represents a versatile template, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][4][5][6] This guide provides a comprehensive framework for the initial biological screening of novel quinoline-3-carboxylic acid compounds, moving beyond rote protocols to emphasize the strategic rationale behind each experimental stage. Our objective is to construct a robust, self-validating screening cascade that efficiently identifies and prioritizes true bioactive hits for further development.

Chapter 1: Foundational Steps - Library Preparation and In Silico Profiling

Before committing resources to wet-lab screening, a foundational stage of computational analysis and meticulous sample preparation is essential. This proactive approach minimizes downstream failures and focuses resources on compounds with the highest potential.

Compound Management and Quality Control

The integrity of any screening campaign hinges on the quality of the compound library.

-

Purity Assessment : Each compound must be analyzed for purity, typically via HPLC-MS and/or NMR. A purity threshold of >95% is standard for quantitative high-throughput screening (HTS). This step is non-negotiable, as impurities can lead to false-positive or false-negative results.

-

Solubility Determination : Poor solubility is a primary cause of spurious results and irreproducibility. Initial solubility should be assessed in dimethyl sulfoxide (DMSO), the universal solvent for compound libraries. Compounds that are poorly soluble in DMSO will be problematic in aqueous assay buffers.

-

Plate Preparation : Compounds are typically dissolved in 100% DMSO to create high-concentration stock plates (e.g., 10 mM). From these, intermediate and final assay-ready plates are prepared using automated liquid handlers to ensure accuracy and minimize variability.

In Silico ADMET Profiling

Computational tools provide a critical early assessment of a compound's potential drug-like properties. This "fail early, fail fast" strategy uses established algorithms to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[7]

The rationale here is to flag compounds that, despite potential biological activity, possess inherent liabilities that would preclude their development. For instance, a potent enzyme inhibitor that is predicted to be highly mutagenic is a poor candidate for progression.[8]

Workflow for In Silico ADMET Assessment:

-

Structure Preparation : Convert 2D compound structures into a format suitable for computational analysis (e.g., SDF or SMILES).[8]

-

Web-Tool Analysis : Utilize freely available and widely cited web servers such as SwissADME and admetSAR.[7][9] These platforms predict a range of crucial parameters.

-

Data Analysis : Consolidate the predicted data into a table for comparative analysis. Key parameters to evaluate are summarized below.

Table 1: Key In Silico ADMET Parameters for Initial Assessment

| Parameter | Description | Desired Profile | Rationale |

|---|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral bioavailability. | 0-1 violations | Compounds adhering to these rules are more likely to be orally bioavailable.[9] |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | Essential for orally administered drugs.[8][10] |

| BBB Permeability | Prediction of the ability to cross the Blood-Brain Barrier. | Target Dependent | Desirable for CNS targets, undesirable for peripheral targets to avoid side effects.[8] |

| P-gp Substrate | Predicts if the compound is a substrate for P-glycoprotein, an efflux pump. | No | P-gp substrates are actively pumped out of cells, reducing bioavailability and efficacy.[8] |

| AMES Toxicity | Predicts the mutagenic potential of a compound. | Non-mutagenic | A critical safety flag; mutagenic compounds are generally discarded early.[8] |

| hERG Inhibition | Predicts inhibition of the hERG potassium channel. | Non-inhibitor | hERG inhibition is linked to cardiotoxicity, a major cause of drug withdrawal. |

This computational prescreen allows for the early flagging of compounds with poor pharmacokinetic profiles or toxicity risks, saving significant resources.[7]

Chapter 2: The Primary Screening Cascade - Casting a Wide Net

The primary screen is the first experimental test of the compound library against a biological target. The goal is not to find a perfect drug, but to identify "hits"—compounds that display a desired biological effect at a single, relatively high concentration (typically 1-20 µM).[11] The choice of assay is dictated by the therapeutic hypothesis for the quinoline-3-carboxylic acid library. We will detail two common scenarios: anticancer and antimicrobial screening.

Anticancer Activity: Cell Viability Screening

Many quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][3][12] A cell-based viability assay is therefore a logical starting point. The MTT assay is a robust, colorimetric method suitable for HTS.[13]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To identify compounds that reduce the metabolic activity of cancer cells, indicating either cytotoxicity or cytostatic effects.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia).[12][14]

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Assay-ready compound plates (diluted in culture medium).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Step-by-Step Methodology: [13]

-

Cell Seeding: Dispense cancer cells into 96- or 384-well microplates at a pre-optimized density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Addition: Add a fixed final concentration (e.g., 10 µM) of each test compound to the wells. Include vehicle controls (DMSO only) and positive controls (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. This duration allows for multiple cell doubling times, enabling the detection of both fast-acting cytotoxic and slower cytostatic effects.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. A "hit" is typically defined as a compound that causes ≥50% inhibition of cell viability.

Diagram 1: General Workflow for High-Throughput Screening (HTS)

Caption: A generalized workflow for the initial biological screening of a compound library.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Screening

The quinoline core is present in many antibacterial agents.[4][15] Therefore, screening for antimicrobial activity is another common application. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a compound that inhibits the growth of a specific bacterial strain.

Materials:

-

Bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli).[15][17]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Assay-ready compound plates (serially diluted).

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL).

-

Positive control (e.g., Ciprofloxacin) and negative (no drug) controls.[17]

Step-by-Step Methodology: [15][16]

-

Compound Plating: Prepare a 96-well plate with 2-fold serial dilutions of each test compound in CAMHB.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 16-20 hours under appropriate atmospheric conditions.

-

Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed. Alternatively, a resazurin-based viability dye can be used for a colorimetric readout.

-

Data Recording: Record the MIC value for each compound against each bacterial strain.

Chapter 3: Hit Confirmation and Validation - Separating Signal from Noise

A primary hit is merely a starting point. A rigorous validation process is required to confirm that the observed activity is real, dose-dependent, and not an artifact of the assay technology.

Dose-Response Analysis and IC50 Determination

The first step in hit validation is to demonstrate a dose-dependent effect. Compounds identified as hits in the primary screen are tested across a range of concentrations (typically 8-12 points) to generate a dose-response curve.

From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value is a quantitative measure of a compound's potency and is essential for comparing compounds and making decisions about which to advance.[5][18]

Table 2: Example Dose-Response Data for Anticancer Hits

| Compound ID | IC50 vs. MCF-7 (µM) | IC50 vs. K562 (µM) | Curve Hill Slope |

|---|---|---|---|

| QCA-001 | 0.33 | 0.28 | -1.1 |

| QCA-002 | 1.5 | 2.1 | -0.9 |

| QCA-003 | > 50 | > 50 | N/A |

| Doxorubicin | 0.05 | 0.02 | -1.2 |

Data is hypothetical, based on potency ranges reported in the literature.[12]

Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle. This is a critical step to eliminate artifacts. For example, if the primary anticancer screen was an MTT assay (measuring metabolic activity), an orthogonal assay could be a CellTiter-Glo® assay (measuring ATP levels) or a direct cell counting method. If a compound is a true hit, it should be active in both assays.

Diagram 2: Decision Tree for Hit Prioritization

Caption: A decision-making framework for validating and prioritizing primary screening hits.

Chapter 4: Assessing Selectivity and Preliminary Toxicology

A potent compound is not necessarily a good drug candidate. It must be selective for its intended target or pathway to minimize off-target effects and toxicity.

For anticancer agents, a crucial secondary assay is to test their cytotoxicity against a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or VERO cells).[9][14] This allows for the calculation of a Selectivity Index (SI) .

SI = IC50 in Non-cancerous Cells / IC50 in Cancerous Cells

A higher SI value is desirable, as it indicates the compound is preferentially toxic to cancer cells.[14] An SI > 10 is often considered a good starting point for a promising hit.

Table 3: Selectivity Profiling of Confirmed Hits

| Compound ID | IC50 vs. MCF-7 (µM) | IC50 vs. HEK293 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| QCA-001 | 0.33 | 4.5 | 13.6 |

| QCA-002 | 1.5 | 3.2 | 2.1 |

| Doxorubicin | 0.05 | 0.25 | 5.0 |

Data is hypothetical.

Conclusion: Synthesizing Data for Forward Progression

The initial biological screening of quinoline-3-carboxylic acid compounds is a multi-step process that integrates computational analysis with a cascade of well-designed in vitro assays. By systematically progressing from a broad primary screen to rigorous hit validation and selectivity profiling, researchers can confidently identify compounds with genuine therapeutic potential. The output of this workflow is not a final drug, but a small set of validated, selective hits that serve as high-quality starting points for the extensive journey of lead optimization and preclinical development.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 9. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

Literature review on the discovery of substituted quinoline carboxylic acids

An In-Depth Technical Guide to the Discovery and Development of Substituted Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. This guide provides a comprehensive review of the discovery and evolution of this critical class of compounds, from their serendipitous beginnings as antibacterial agents to their development as potent anticancer therapeutics. We will explore the key historical milestones, delve into the intricate mechanisms of action, dissect the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their synthesis and evaluation. This document serves as an authoritative resource, grounded in scientific literature, for professionals engaged in the field of drug discovery and development.

A Serendipitous Beginning: The Dawn of the Quinolones

The story of quinoline carboxylic acids in medicine begins not with a targeted design, but with a fortunate accident. In the early 1960s, during an attempt to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct.[1][2] This compound, 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, showed modest antibacterial activity.[3] This initial finding sparked a wave of chemical modifications, leading to the synthesis of nalidixic acid, a 1,8-naphthyridine derivative, which is considered the first clinically significant member of the quinolone class.[1][3]

Introduced in 1962 for treating urinary tract infections, nalidixic acid was effective primarily against Gram-negative bacteria.[2][4][5] However, its utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[6] This first generation of quinolones, which also included compounds like pipemidic acid and oxolinic acid, represented a marginal improvement but highlighted the therapeutic potential of the core scaffold.[1]

The Fluorine Revolution: Emergence of the Fluoroquinolones

A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[4][7] This single modification dramatically enhanced the potency and expanded the antibacterial spectrum of these compounds, giving rise to the "fluoroquinolone" class.[7][8] Norfloxacin was the first such fluoroquinolone, and its development was quickly followed by highly successful agents like ciprofloxacin, levofloxacin, and moxifloxacin.[4][7][9]

The addition of the C-6 fluorine atom, along with various substituents at the N-1 and C-7 positions, led to:

-

Enhanced Potency: The fluorine atom improved the inhibition of the target enzymes, DNA gyrase and topoisomerase IV.[8]

-

Broader Spectrum: Activity was extended to include Gram-positive bacteria and atypical pathogens like Mycoplasma and Chlamydia.[4][10]

-

Improved Pharmacokinetics: These modifications resulted in better absorption, tissue penetration, and half-life.[11][12]

This "second generation" and subsequent generations of fluoroquinolones established this class as one of the most important and frequently prescribed groups of antibiotics worldwide.[4][13]

Mechanism of Action: Poisoning Bacterial DNA Replication